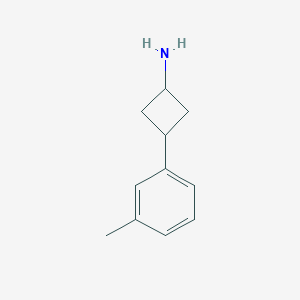amine](/img/structure/B13251020.png)
[1-(2-Chlorophenyl)ethyl](propan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C11H16ClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a chlorine atom at the second position and an isopropyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenylacetonitrile and isopropylamine.
Reaction Conditions: The nitrile group of 2-chlorophenylacetonitrile is reduced to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Formation of the Final Product: The resulting amine is then reacted with isopropylamine under basic conditions to form 1-(2-Chlorophenyl)ethylamine.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Chlorophenyl)ethylamine may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: 1-(2-Chlorophenyl)ethylamine can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenyl derivatives with various substituents.
科学的研究の応用
Chemistry
In chemistry, 1-(2-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound is studied for its potential effects on neurotransmitter systems. It may serve as a model compound for understanding the interactions between phenethylamine derivatives and biological receptors.
Medicine
In medicine, 1-(2-Chlorophenyl)ethylamine is investigated for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various production processes.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Phenethylamine: The parent compound, lacking the chlorine and isopropyl substitutions.
2-Chlorophenethylamine: Similar structure but without the isopropyl group.
Isopropylphenethylamine: Similar structure but without the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the isopropyl group in 1-(2-Chlorophenyl)ethylamine imparts unique chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity to receptors, and overall pharmacological profile, distinguishing it from its analogs.
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
N-[1-(2-chlorophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)13-9(3)10-6-4-5-7-11(10)12/h4-9,13H,1-3H3 |
InChIキー |
ACHMTTKMRFPBCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(C)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol](/img/structure/B13250946.png)
![2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13250953.png)
![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline](/img/structure/B13250958.png)
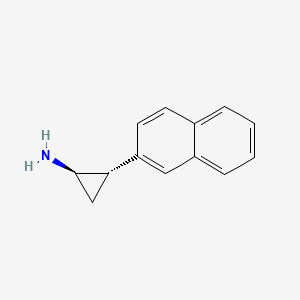
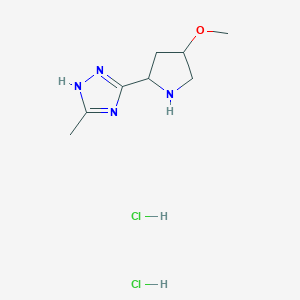
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13250971.png)
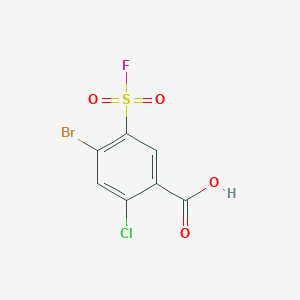
amine](/img/structure/B13250976.png)

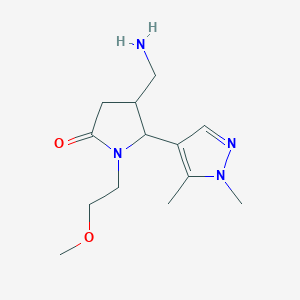
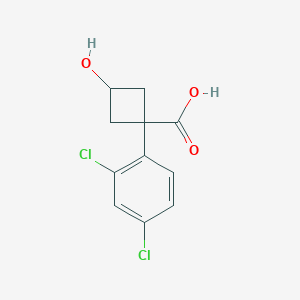
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13250995.png)
![[(1H-imidazol-2-yl)carbamoyl]formic acid](/img/structure/B13251004.png)
